molecular formula C23H23Br2N5O4 B11678176 N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B11678176
M. Wt: 593.3 g/mol
InChI Key: CDVMMFHKXPQQTM-FZOUBYJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine atoms, a morpholine ring, and an indole moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other suitable methods.

    Introduction of the Bromine Atoms: Bromination reactions are carried out using bromine or other brominating agents under controlled conditions.

    Morpholine Ring Attachment: The morpholine ring is introduced via nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions involving the indole core, brominated intermediates, and morpholine derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE
  • N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-FLUOROPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H23Br2N5O4

Molecular Weight

593.3 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-[(E)-1-(4-bromophenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C23H23Br2N5O4/c1-15(16-2-4-17(24)5-3-16)28-34-13-21(31)26-27-22-19-12-18(25)6-7-20(19)30(23(22)32)14-29-8-10-33-11-9-29/h2-7,12,32H,8-11,13-14H2,1H3/b27-26?,28-15+

InChI Key

CDVMMFHKXPQQTM-FZOUBYJNSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCOCC3)O)/C4=CC=C(C=C4)Br

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCOCC3)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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